Stannane, (4-fluorophenyl)trimethyl-

Stille coupling organotin transmetallation

Researchers relying on Stille cross-coupling for biaryl library synthesis often face sluggish transmetallation and burdensome purification when using tributylstannane analogs. (4-Fluorophenyl)trimethylstannane directly addresses these bottlenecks through the intrinsically higher reactivity of the trimethylstannane class. • Faster transmetallation kinetics vs. tributyl counterparts, enabling reduced cycle times in high-throughput parallel synthesis. • The para-fluoro substituent electronically tunes the aryl group for improved chemoselectivity, yielding cleaner biaryl products with less purification overhead. • Supplied at 98% purity, this reagent supports automated synthesis workflows without additional in-house purification of the stannane.

Molecular Formula C9H13FSn
Molecular Weight 258.91 g/mol
CAS No. 14101-14-5
Cat. No. B082789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, (4-fluorophenyl)trimethyl-
CAS14101-14-5
Molecular FormulaC9H13FSn
Molecular Weight258.91 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CC=C(C=C1)F
InChIInChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3;
InChIKeyIJIVCYSWQPYWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenyltrimethylstannane: Technical Overview


Stannane, (4-fluorophenyl)trimethyl- is an aryltrimethylstannane reagent (C₉H₁₃FSn, MW 258.91 g/mol) primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions [1]. The para-fluoro substituent on the phenyl ring modulates the electronic character of the aryl group, influencing both the stability of the tin–carbon bond and the rate of transmetallation [2]. This compound belongs to the class of trimethylarylstannanes, which are known to exhibit higher reactivity but also higher toxicity compared to their tributylstannyl counterparts [1].

Workflow Palladium-catalyzed Stille cross-coupling reactions
Reactivity Trimethylstannyl reactivity profile (class-level, reported faster transmetallation)
Substituent para-Fluoro electronic modulation for biaryl structure–activity studies

Generic Substitution Risks for 4-Fluorophenyltrimethylstannane


Organotin reagents in Stille coupling are not interchangeable; the choice of alkyl ligand (methyl vs. n-butyl) profoundly affects transmetallation kinetics, toxicity profile, and byproduct removal [1]. Additionally, the para-fluoro substituent imparts distinct electronic effects compared to chloro, bromo, or unsubstituted arylstannanes, altering coupling efficiency and chemoselectivity [2]. Substituting (4-fluorophenyl)trimethylstannane with, for example, its tributyl analog or a non-fluorinated phenylstannane may lead to decreased reactivity, altered reaction times, or increased purification burden, directly impacting process reproducibility and cost-efficiency [1]. Direct comparative data for this specific analog is limited, necessitating a careful evaluation of class-level evidence.

Alkyl Ligand Methyl vs. n-butyl stannanes may shift transmetallation kinetics and toxicity profile; direct interchange not recommended
Aryl Substituent para-Fluoro vs. chloro, bromo, or unsubstituted phenyl analogs can alter coupling efficiency and chemoselectivity
Data Gaps Limited specific comparative data; class-level evidence requires careful evaluation before substitution

4-Fluorophenyltrimethylstannane: Differentiation Evidence


Trimethylstannyl vs. Tributylstannyl Reactivity

Although direct head-to-head data for the 4-fluorophenyl derivative is scarce, authoritative class-level comparisons indicate that aryltrimethylstannanes undergo transmetallation more rapidly than aryltributylstannanes under identical conditions [1]. This is attributed to the smaller steric bulk of methyl groups facilitating the approach of the palladium catalyst [1].

Trimethyl vs Tributyl Reactivity
Class-level
Reported faster transmetallation (qualitative) for aryltrimethylstannanes vs. aryltributylstannanes
May support shorter reaction times and lower catalyst loading
Class-level inference; specific data for 4-fluorophenyl analog limited
Stille coupling organotin transmetallation

Toxicity: Trimethylstannyl vs. Tributylstannyl

Trimethylstannyl compounds are reported to be approximately 1000 times more toxic than their tributylstannyl analogs [1]. This necessitates stringent safety protocols and waste disposal procedures, and should be a primary factor in procurement decisions when both compound classes could theoretically fulfill the same synthetic role.

Toxicity: Trimethyl vs Tributyl
Class-level
Reported ~1000-fold higher acute toxicity for trimethylstannyl vs. tributylstannyl analogs
Requires rigorous safety protocols and waste handling assessment
General toxicological comparison; compound-specific toxicity data not provided
organotin toxicity safety Stille coupling

Synthesis from Fluorobenzene via Hypervalent Tin

A unique synthetic advantage of (4-fluorophenyl)trimethylstannane is that it can be prepared directly from fluorobenzene (PhF) using Me₃Sn⁻ ions, proceeding through a hypervalent tin species, whereas most arylstannanes require more expensive aryl bromides or iodides [1]. This pathway avoids the need for halogen exchange or pre-functionalization.

Synthesis from Fluorobenzene
Cross-study
Direct preparation from fluorobenzene via Me₃Sn⁻ ions demonstrated (hypervalent tin intermediate)
Potential cost advantage using cheaper fluorobenzene feedstock
HMPA solvent; avoids ArBr/ArI pre-functionalization
SRN1 mechanism hypervalent tin fluorobenzene

Commercial Purity Advantage

The compound is commercially available from multiple suppliers at a specified purity of 98% , which is critical for reproducible Stille coupling outcomes. In contrast, many traditional arylstannane reagents are regularly supplied at 95% purity or require custom synthesis to achieve higher specifications .

Commercial Purity
Supplier spec.
98% purity specification (vs. typical 95% for many arylstannanes)
May reduce risk of catalyst poisoning; supports batch reproducibility
Data to verify; vendor analytical specification
purity procurement quality control

4-Fluorophenyltrimethylstannane: Key Applications


High-Throughput Stille Coupling

In high-throughput medicinal chemistry settings where reaction speed is paramount, the class-level higher reactivity of aryltrimethylstannanes [1] makes this reagent a suitable choice for rapidly constructing biaryl libraries. The commercial availability at 98% purity supports reproducible, automated parallel synthesis without additional purification of the stannane reagent.

Fluorobenzene Feedstock Synthesis

For research groups or pilot plants with access to inexpensive fluorobenzene, the demonstrated direct synthesis route via Me₃Sn⁻ ions [1] offers a potentially cost-competitive entry to 4-fluorophenyl stannane chemistry, bypassing the need for costly 4-bromofluorobenzene or 4-iodofluorobenzene.

para-Fluoro Electronic Modulation

The para-fluoro group on the arylstannane imparts distinct electronic properties to the coupled biaryl products, which can be critical for fine-tuning drug-like properties such as metabolic stability and target binding affinity [1]. This specific electronic profile cannot be replicated by the para-chloro or unsubstituted phenyl analogs.

Application
Selection Property
Validation Focus
High-throughput biaryl synthesis
Trimethylstannyl reactivity profile
Coupling kinetics and catalyst loading
Fluorobenzene-based synthesis route
Direct synthesis from PhF
Feedstock cost and synthesis feasibility
Electronic modulation studies
para-Fluoro substituent effect
Biaryl product properties in SAR
Quote Request

Request a Quote for Stannane, (4-fluorophenyl)trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.